molecular formula C16H19NO3S B2864408 Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate CAS No. 351158-73-1

Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Cat. No. B2864408
M. Wt: 305.39
InChI Key: ZQWOPKRLKGEXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is an organic compound with a unique molecular structure that has been studied for its potential applications in scientific research. It is a member of the thiophene family which is known for its aromatic character and strong electron-withdrawing properties. Furthermore, this compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer activities.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Thiophene derivatives have been extensively studied for their pronounced antimicrobial and antioxidant properties. Compounds such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates have shown significant antibacterial and antifungal activities. These compounds also demonstrated remarkable antioxidant potential, suggesting their utility in developing new antimicrobial agents with potential applications in pharmaceuticals and healthcare (Raghavendra et al., 2016).

Tumor Cell Selectivity

Some thiophene derivatives exhibit pronounced anti-proliferative activity and tumor cell selectivity. For instance, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560) and its derivatives have been identified as novel classes of tumor-selective compounds that preferentially inhibit the proliferation of specific tumor cell types such as leukemia/lymphoma, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 tumor cells. These findings highlight the potential of thiophene derivatives in targeted cancer therapy (Thomas et al., 2017).

Physico-Chemical Properties and Drug Development

The study of physico-chemical properties of thiophene derivatives reveals their potential as candidates for ultra-short beta-adrenolytic activity, with implications for drug development. The investigation of spectral characteristics, lipophilicity, surface activity, and adsorbability of these compounds provides valuable insights into the relationship between their molecular structure and biological activity, serving as a foundation for quantitative structure-activity studies (Stankovicová et al., 2014).

Solar Energy Conversion

Thiophene-based compounds have also found applications in solar energy conversion, particularly in the development of hole-transporting materials (HTMs) for perovskite solar cells. New electron-rich molecules containing thiophene cores with arylamine side groups have achieved power conversion efficiencies of up to 15.4%, demonstrating the potential of thiophene derivatives in enhancing the efficiency of perovskite-based solar cell devices (Li et al., 2014).

properties

IUPAC Name

propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-3-9-20-16(18)14-13(10-21-15(14)17)11-5-7-12(8-6-11)19-4-2/h5-8,10H,3-4,9,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWOPKRLKGEXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

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